Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-: is an organic compound that features a benzene ring substituted with a sulfinyl group and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction, where a suitable methylthio donor reacts with a benzyl halide precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The sulfinyl group can be reduced back to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry:
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased thermal stability or chemical resistance.
Wirkmechanismus
The mechanism by which Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl and methylthio groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
Comparison:
- Structural Differences: While similar compounds may have different positions or types of substituents on the benzene ring, Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- is unique due to the specific combination and stereochemistry of its substituents.
- Reactivity: The presence of both sulfinyl and methylthio groups in this compound can lead to distinct reactivity patterns compared to similar compounds with only one type of substituent.
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as in catalysis or drug development, compared to its analogs.
Eigenschaften
CAS-Nummer |
852332-84-4 |
---|---|
Molekularformel |
C15H16OS2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C15H16OS2/c1-12-7-9-14(10-8-12)18(16)15-6-4-3-5-13(15)11-17-2/h3-10H,11H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
GVPJVJFIUVEWQU-SFHVURJKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CSC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.